molecular formula C10H14OS B13223788 2-(2,6-Dimethylphenoxy)ethane-1-thiol

2-(2,6-Dimethylphenoxy)ethane-1-thiol

Cat. No.: B13223788
M. Wt: 182.28 g/mol
InChI Key: KAOZNHJSLBFKBP-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenoxy)ethane-1-thiol is an organic compound with the molecular formula C10H14OS and a molecular weight of 182.28 g/mol . This compound is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a dimethylphenoxy group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenoxy)ethane-1-thiol typically involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then treated with thiolating agents such as thiourea or hydrogen sulfide under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenoxy)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Dimethylphenoxy)ethane-1-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of thiol-based redox reactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenoxy)ethane-1-thiol involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity, signal transduction pathways, and redox homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dimethylphenoxy)ethane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various applications, particularly in redox chemistry and protein modification studies .

Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)ethanethiol

InChI

InChI=1S/C10H14OS/c1-8-4-3-5-9(2)10(8)11-6-7-12/h3-5,12H,6-7H2,1-2H3

InChI Key

KAOZNHJSLBFKBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCS

Origin of Product

United States

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